Cas no 1440962-49-1 (6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane)
6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Chemical and Physical Properties
Names and Identifiers
-
- 6-(BROMOMETHYL)-2,2-DIMETHYL-1,4-DIOXANE
- EN300-1277798
- 1440962-49-1
- 1,4-Dioxane, 6-(bromomethyl)-2,2-dimethyl-
- 6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
-
- Inchi: 1S/C7H13BrO2/c1-7(2)5-9-4-6(3-8)10-7/h6H,3-5H2,1-2H3
- InChI Key: LXPGPVACNREJNL-UHFFFAOYSA-N
- SMILES: BrCC1COCC(C)(C)O1
Computed Properties
- Exact Mass: 208.00989g/mol
- Monoisotopic Mass: 208.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 1.297±0.06 g/cm3(Predicted)
- Boiling Point: 224.6±25.0 °C(Predicted)
6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277798-0.05g |
6-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
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| Enamine | EN300-1277798-0.1g |
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| Enamine | EN300-1277798-0.25g |
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1440962-49-1 | 95% | 0.25g |
$494.0 | 2023-06-08 | |
| Enamine | EN300-1277798-0.5g |
6-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
1440962-49-1 | 95% | 0.5g |
$780.0 | 2023-06-08 | |
| Enamine | EN300-1277798-1.0g |
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| Enamine | EN300-1277798-2.5g |
6-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
1440962-49-1 | 95% | 2.5g |
$1959.0 | 2023-06-08 | |
| Enamine | EN300-1277798-5.0g |
6-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
1440962-49-1 | 95% | 5g |
$2900.0 | 2023-06-08 | |
| Enamine | EN300-1277798-10.0g |
6-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
1440962-49-1 | 95% | 10g |
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| 1PlusChem | 1P0291D1-50mg |
6-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
1440962-49-1 | 95% | 50mg |
$339.00 | 2024-06-20 | |
| 1PlusChem | 1P0291D1-100mg |
6-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
1440962-49-1 | 95% | 100mg |
$491.00 | 2024-06-20 |
6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (CAS No. 1440962-49-1): An Overview of a Versatile Chemical Intermediate
6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (CAS No. 1440962-49-1) is a highly versatile chemical intermediate that has gained significant attention in recent years due to its unique properties and wide range of applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This compound is characterized by its bromomethyl group and dioxane ring structure, which confer it with exceptional reactivity and stability.
The molecular formula of 6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is C8H15BrO2, and its molecular weight is approximately 203.10 g/mol. The compound is a colorless liquid at room temperature and exhibits a boiling point of around 150°C at 760 mmHg. Its solubility in common organic solvents such as dichloromethane, ethanol, and acetone makes it an ideal candidate for various synthetic transformations.
In the realm of pharmaceutical research, 6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane has been extensively studied for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of potent inhibitors of protein-protein interactions (PPIs), which are crucial for many biological processes and disease states.
The bromomethyl group in 6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane provides a reactive site for nucleophilic substitution reactions, making it an excellent starting material for the introduction of diverse functional groups. This property has been leveraged in the synthesis of complex organic molecules with high stereochemical control. A notable example is its use in the total synthesis of natural products with intricate architectures, such as diterpenoids and alkaloids.
In addition to its applications in pharmaceuticals, 6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane has found utility in materials science. Its ability to undergo controlled polymerization reactions has led to the development of novel polymers with tailored properties. These polymers have shown promise in applications such as drug delivery systems, coatings, and adhesives. A recent study published in the Journal of Polymer Science: Polymer Chemistry reported the synthesis of block copolymers using this compound as a key monomer, resulting in materials with enhanced mechanical strength and thermal stability.
The synthetic accessibility and functional versatility of 6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane have also made it a valuable tool in academic research. Researchers at leading institutions have utilized this compound to explore new reaction pathways and catalytic systems. For example, a study published in the Catalysis Science & Technology journal described the use of this compound as a substrate for palladium-catalyzed cross-coupling reactions, leading to the formation of complex organic frameworks with high regioselectivity.
Safety considerations are paramount when handling any chemical compound. While 6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols to ensure the well-being of researchers and workers. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working under a fume hood when necessary, and properly disposing of waste materials.
In conclusion, 6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (CAS No. 1440962-49-1) stands out as a highly versatile chemical intermediate with a wide array of applications across multiple disciplines. Its unique structural features and reactivity profile make it an invaluable tool for researchers and chemists working on innovative projects in pharmaceuticals, organic synthesis, and materials science. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the chemical industry.
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